N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, a cycloheptyl group, and an ethylglycinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the sulfonylation of 4-chlorophenyl with a suitable sulfonyl chloride, followed by the introduction of the cycloheptyl group through a nucleophilic substitution reaction. The final step involves the coupling of the ethylglycinamide moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chlorophenyl ring can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN~3~) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The compound’s structure allows it to fit into binding pockets, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)sulfonylurea: Shares the sulfonyl and chlorophenyl groups but differs in the presence of the urea moiety.
N-cycloheptyl-N-ethylglycinamide: Lacks the sulfonyl and chlorophenyl groups, focusing on the cycloheptyl and ethylglycinamide moieties.
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential interactions with biological targets, while the cycloheptyl and ethylglycinamide moieties contribute to its overall stability and solubility.
This detailed article provides a comprehensive overview of N2-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-ethylglycinamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-ethylamino]-N-cycloheptylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3S/c1-2-20(24(22,23)16-11-9-14(18)10-12-16)13-17(21)19-15-7-5-3-4-6-8-15/h9-12,15H,2-8,13H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUYQCKEMTXJSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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